Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a pyridine ring substituted with an amino group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps:
Protection of the amino group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the ester: The esterification reaction is carried out using ethyl alcohol and an appropriate acid catalyst.
Coupling reactions: The protected amino acid is then coupled with other reagents to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the hydroxyl group.
Reduction: Reduced forms of the ester group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may participate in pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.
Ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-2-oxoacetate: Similar structure but with an oxoacetate group.
Uniqueness: Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is unique due to its combination of a pyridine ring with both amino and hydroxyl functional groups, making it versatile for various chemical reactions and applications .
Biological Activity
Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate (CAS No. 2059932-14-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, an amino group, and a hydroxypropanoate moiety. Its molecular formula is C15H23N3O5, with a molecular weight of approximately 325.36 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in various solvents, which is beneficial for biological assays.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- PI3-Kinase Inhibition : Research indicates that compounds with similar structures can inhibit Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform, which plays a crucial role in cell proliferation and survival pathways associated with cancer progression .
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through its action on signaling pathways involved in cancer biology. This suggests potential applications in oncology, particularly for tumors reliant on PI3K signaling .
- Anti-inflammatory Effects : There is evidence supporting the role of similar compounds in modulating inflammatory responses, which could be relevant for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found to significantly inhibit cell growth in A549 lung cancer cells with an IC50 value indicating potent activity .
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the compound's selective inhibition of specific kinases within the PI3K family, offering insights into its mechanism as a targeted therapy for various cancers. Additionally, the compound’s ability to modulate immune responses presents avenues for research into its use in autoimmune diseases and chronic inflammatory conditions .
Properties
Molecular Formula |
C15H23N3O5 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C15H23N3O5/c1-5-22-13(20)11(16)12(19)9-6-7-10(17-8-9)18-14(21)23-15(2,3)4/h6-8,11-12,19H,5,16H2,1-4H3,(H,17,18,21) |
InChI Key |
NBBVISVPWRMMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)O)N |
Origin of Product |
United States |
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